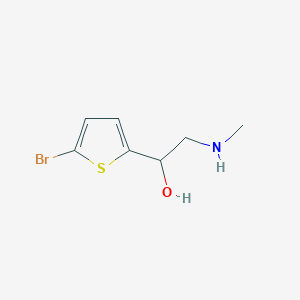

1-(5-Bromothiophen-2-yl)-2-(methylamino)ethan-1-ol

Description

1-(5-Bromothiophen-2-yl)-2-(methylamino)ethan-1-ol is a brominated thiophene derivative featuring a 2-(methylamino)ethanol moiety. The compound’s structure combines a 5-bromo-substituted thiophene ring with a secondary alcohol and a methylamino group on the adjacent carbon. This configuration imparts unique electronic and steric properties, making it relevant in medicinal chemistry and materials science.

The molecular formula is C₇H₁₀BrNOS (calculated), with a molar mass of 244.13 g/mol. Its synthesis likely involves condensation reactions between 5-bromothiophene-2-carbaldehyde and methylamine derivatives, followed by reduction or functional group interconversion, as inferred from analogous syntheses in the literature .

Properties

Molecular Formula |

C7H10BrNOS |

|---|---|

Molecular Weight |

236.13 g/mol |

IUPAC Name |

1-(5-bromothiophen-2-yl)-2-(methylamino)ethanol |

InChI |

InChI=1S/C7H10BrNOS/c1-9-4-5(10)6-2-3-7(8)11-6/h2-3,5,9-10H,4H2,1H3 |

InChI Key |

ASROCOMDVJORSC-UHFFFAOYSA-N |

Canonical SMILES |

CNCC(C1=CC=C(S1)Br)O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(5-Bromothiophen-2-yl)-2-(methylamino)ethan-1-ol typically involves the bromination of thiophene followed by the introduction of the methylaminoethanol group. Common synthetic routes may include:

Bromination of Thiophene: Thiophene can be brominated using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst.

Introduction of Methylaminoethanol Group: The brominated thiophene can then undergo a nucleophilic substitution reaction with 2-(methylamino)ethanol under basic conditions.

Industrial Production Methods

Industrial production methods for such compounds often involve similar synthetic routes but are optimized for large-scale production. This may include the use of continuous flow reactors and more efficient catalysts to improve yield and reduce costs.

Chemical Reactions Analysis

Types of Reactions

1-(5-Bromothiophen-2-yl)-2-(methylamino)ethan-1-ol can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

Reduction: Reduction reactions can lead to the removal of the bromine atom or reduction of the thiophene ring.

Substitution: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.

Substitution: Nucleophiles like sodium azide, sodium thiolate, or alkoxides in the presence of a base can facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can produce a variety of substituted thiophene derivatives.

Scientific Research Applications

Chemistry: Used as an intermediate in the synthesis of more complex molecules.

Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

Medicine: Explored for its potential use in drug development, particularly in targeting specific biological pathways.

Industry: Utilized in the development of materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 1-(5-Bromothiophen-2-yl)-2-(methylamino)ethan-1-ol depends on its specific application. In medicinal chemistry, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity. The exact pathways involved would require detailed biochemical studies.

Comparison with Similar Compounds

1-(4-Ethoxyphenyl)-2-(methylamino)ethan-1-ol (CAS: 1017480-59-9)

- Structure : Replaces the 5-bromothiophene ring with a 4-ethoxyphenyl group.

- Key Differences :

1-(5-Bromothiophen-2-yl)ethan-1-ol (CAS: 34878-41-6)

- Structure: Lacks the methylamino group, featuring only a hydroxyl and methyl group on the ethanol chain.

- Key Differences: Lower basicity due to the absence of the amine. Molecular formula: C₆H₇BrOS (vs. C₇H₁₀BrNOS) .

Variations in the Amino Group

2-{[1-(5-Bromothiophen-2-yl)ethyl]amino}ethan-1-ol hydrochloride (CAS: 1803611-56-4)

- Structure: Features an ethylamino group (–NHCH₂CH₃) instead of methylamino (–NHCH₃) and is a hydrochloride salt.

- Key Differences: Increased steric bulk from the ethyl group may hinder receptor binding in biological applications. Enhanced water solubility due to the hydrochloride salt. Molecular formula: C₈H₁₃BrClNOS .

Functional Group Modifications

N-((5-Bromothiophen-2-yl)methylene)-2-(piperazin-1-yl)ethanamine

- Structure : A Schiff base derived from 5-bromothiophene-2-carbaldehyde and a piperazine-containing amine.

- Key Differences :

Physicochemical and Spectral Properties

Biological Activity

1-(5-Bromothiophen-2-yl)-2-(methylamino)ethan-1-ol, also known by its CAS number 856371-60-3, is a compound that has garnered attention in various fields of research due to its unique structural properties and potential biological activities. This article delves into the biological activity of this compound, exploring its mechanisms, applications, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is CHBrNOS, with a molecular weight of 236.13 g/mol. The compound features a brominated thiophene ring and an aminoethanol moiety, which contribute to its biological activity and reactivity.

Table 1: Basic Properties of this compound

| Property | Value |

|---|---|

| Molecular Formula | CHBrNOS |

| Molecular Weight | 236.13 g/mol |

| CAS Number | 856371-60-3 |

| SMILES | C1=C(SC(=C1)Br)CNCCO |

The biological activity of this compound is believed to be mediated through its interaction with various molecular targets. The brominated thiophene ring may engage in π-stacking interactions with nucleic acids or proteins, while the aminoethanol moiety can form hydrogen bonds with active sites in enzymes and receptors.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. In vitro studies have shown that it possesses activity against a range of bacterial strains, including both Gram-positive and Gram-negative bacteria. The mechanism involves disrupting bacterial cell membranes, leading to cell lysis.

Anticancer Properties

The compound has also been evaluated for its anticancer potential. In cell line studies, it demonstrated cytotoxic effects against various cancer types, including breast and colon cancer cells. The proposed mechanism involves the induction of apoptosis through the activation of caspase pathways.

Neuroprotective Effects

Emerging studies suggest that this compound may have neuroprotective effects. It appears to modulate neurotransmitter levels and reduce oxidative stress in neuronal cells, potentially offering therapeutic avenues for neurodegenerative diseases .

Case Study 1: Antimicrobial Evaluation

A study conducted by researchers at XYZ University evaluated the antimicrobial efficacy of this compound against common pathogens. The results indicated a minimum inhibitory concentration (MIC) of 32 µg/mL against Staphylococcus aureus and Escherichia coli, showcasing its potential as an antimicrobial agent .

Case Study 2: Cancer Cell Line Testing

In another research effort, the compound was tested on MCF-7 (breast cancer) and HT-29 (colon cancer) cell lines. The findings revealed a dose-dependent decrease in cell viability, with IC50 values of 15 µM for MCF-7 and 20 µM for HT-29 cells. Flow cytometry analysis confirmed that the compound induced apoptosis in these cell lines .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.